3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound characterized by the presence of a methoxy group (-OCH₃) and a boronic acid derivative (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to an aniline moiety. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 3-methoxyaniline with a boronic acid derivative under suitable reaction conditions, such as the use of a palladium catalyst and a base.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is a common method for synthesizing this compound. It involves the reaction of 3-methoxyaniline with a boronic acid pinacol ester in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the boronic acid derivative, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving mild heating and the presence of a base.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted boronic acid derivatives.
Mechanism of Action
Target of Action
It’s known that this compound is a boronic acid derivative . Boronic acids and their derivatives are often used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with proteins, particularly enzymes .
Mode of Action
Boronic acids and their derivatives are known to interact with their targets through the formation of covalent bonds . This interaction can lead to changes in the target protein’s function, potentially inhibiting or enhancing its activity .
Biochemical Pathways
Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, a type of chemical reaction where carbon-carbon bonds are formed . This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules .
Pharmacokinetics
The solubility of a compound in hot methanol is mentioned , which could potentially impact its bioavailability
Result of Action
The formation of covalent bonds with proteins can lead to changes in protein function, which can have downstream effects at the molecular and cellular level .
Action Environment
It’s noted that this compound should be stored in a cool, dry, and well-ventilated condition, away from ignition sources . This suggests that environmental factors such as temperature, humidity, and exposure to light or oxygen could potentially affect the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
It is known that this compound is often used as an organic boron reagent in organic synthesis . It plays a key role in the formation of C-C bonds, oxidation, and reduction reactions
Molecular Mechanism
It is known that this compound can participate in the formation of C-C bonds, oxidation, and reduction reactions
Scientific Research Applications
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in scientific research due to its versatility and unique chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioconjugation techniques and fluorescent probes for biological imaging.
Medicine: It is utilized in the design of drug candidates and in the study of enzyme inhibitors.
Industry: The compound finds applications in material science, particularly in the development of advanced polymers and coatings.
Comparison with Similar Compounds
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: This compound is structurally similar but contains a cyano group instead of an amine group.
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound has a hydroxyl group instead of an amine group.
Uniqueness: 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of a methoxy group and a boronic acid derivative, which provides it with distinct chemical properties and reactivity compared to similar compounds. This makes it particularly useful in cross-coupling reactions and other synthetic applications.
Properties
IUPAC Name |
3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5/h6-8H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFRJTZQMFNEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.